molecular formula C7H6F6OS B1399860 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol CAS No. 1240257-89-9

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol

Cat. No.: B1399860
CAS No.: 1240257-89-9
M. Wt: 252.18 g/mol
InChI Key: VGHYIFHKEQFPSP-UHFFFAOYSA-N
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Description

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is a chemical compound with the molecular formula C₇H₆F₆OS It is known for its unique structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzyl alcohol precursor. One common method involves the reaction of 3-fluorobenzyl alcohol with a pentafluorosulfurating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine and pentafluorosulfur groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 3-Fluoro-5-(pentafluorosulfur)benzaldehyde or 3-Fluoro-5-(pentafluorosulfur)benzoic acid.

Scientific Research Applications

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the effects of fluorine and sulfur-containing groups on biological activity.

    Medicine: Research is ongoing into the potential therapeutic applications of this compound, particularly in the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Fluoro-5-(pentafluorosulfur)benzyl alcohol exerts its effects is not fully understood. it is believed that the presence of the fluorine and pentafluorosulfur groups plays a significant role in its reactivity and interactions with other molecules. These groups can influence the compound’s electronic properties, making it a valuable tool in studying molecular interactions and reaction mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzyl alcohol
  • 3-Fluoro-5-(difluoromethyl)benzyl alcohol
  • 3-Fluoro-5-(pentafluorophenyl)benzyl alcohol

Uniqueness

3-Fluoro-5-(pentafluorosulfur)benzyl alcohol is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties compared to other fluorinated benzyl alcohols. This uniqueness makes it particularly valuable in applications where specific reactivity and interactions are desired.

Properties

IUPAC Name

[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6OS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHYIFHKEQFPSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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